molecular formula C11H15NO B3054110 n,2-Dimethyl-2-phenylpropanamide CAS No. 58265-39-7

n,2-Dimethyl-2-phenylpropanamide

Cat. No. B3054110
CAS RN: 58265-39-7
M. Wt: 177.24 g/mol
InChI Key: FIHYZGHBEZKSQI-UHFFFAOYSA-N
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Description

“N,2-Dimethyl-2-phenylpropanamide” is a chemical compound with the molecular formula C11H15NO . It has a molecular weight of 177.24300 .


Molecular Structure Analysis

The molecular structure of “n,2-Dimethyl-2-phenylpropanamide” consists of 11 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom . The exact mass is 177.11500 .


Physical And Chemical Properties Analysis

The density of “n,2-Dimethyl-2-phenylpropanamide” is 0.992g/cm3 . It has a boiling point of 334.7ºC at 760 mmHg . The melting point is not available . The flash point is 198ºC .

Scientific Research Applications

Novel Synthetic Approaches in Organic Chemistry

N,2-Dimethyl-2-phenylpropanamide has been used in innovative synthetic methods for various organic compounds. For instance, it was utilized in the synthesis of 2H-Azirine-3-methyl(phenyl)amines, leading to new compounds like 2,3-Dihydro-1,3,3-trimethylindol-2-one (Mekhael et al., 2002). This demonstrates its role in expanding the possibilities of organic synthesis.

Development of Anticancer Agents

Research has explored the potential of N,2-Dimethyl-2-phenylpropanamide derivatives in cancer treatment. A study synthesized functionalized amino acid derivatives, including those related to N,2-Dimethyl-2-phenylpropanamide, which showed promising cytotoxicity against human cancer cell lines (Kumar et al., 2009). This indicates a potential pathway for developing new anticancer drugs.

Implications in Asymmetric Hartwig Oxindole Cyclizations

The compound's derivatives have been studied for their role in Hartwig asymmetric oxindole cyclizations. The study of N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide provided insights into the rotational preferences critical for these cyclizations (Mandel et al., 2013). This research contributes to the understanding of stereochemistry in organic synthesis.

Chemoselective Reactions and Synthesis of Heterocyclic Compounds

N,2-Dimethyl-2-phenylpropanamide has been involved in chemoselective reactions leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, demonstrating its versatility in producing various heterocyclic compounds (Hajji et al., 2002). This highlights its utility in heterocyclic chemistry.

Antimutagenic Activity Studies

Research involving phenylpropanoids, related to N,2-Dimethyl-2-phenylpropanamide, focused on their antimutagenic activity. The study isolated compounds from clove buds that demonstrated significant antimutagenic properties (Miyazawa & Hisama, 2003). These findings are relevant for understanding the role of such compounds in preventing genetic mutations.

properties

IUPAC Name

N,2-dimethyl-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,10(13)12-3)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHYZGHBEZKSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293747
Record name n,2-dimethyl-2-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,2-Dimethyl-2-phenylpropanamide

CAS RN

58265-39-7
Record name NSC91859
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91859
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,2-dimethyl-2-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-dimethyl-2-phenylpropanamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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